(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride

Analytical Chemistry Quality Control Chemical Procurement

Chiral amine sourcing for CNS drug discovery demands validated enantiopurity to ensure target selectivity and data reproducibility. (R)-1-(3-Fluorophenyl)propan-1-amine HCl (CAS 1168139-41-0) is the confirmed (R)-enantiomer building block for NPS 1392 and non-psychotomimetic NMDA receptor antagonists, where incorrect stereochemistry compromises binding outcomes. • Enantiopure (R)-configuration essential for selective NMDA target binding vs. racemate or (S)-form • 3-Fluorophenyl fragment validated as nNOS pharmacophore via co-crystal structural data • Available from stock with full analytical characterization (NMR, HPLC) for immediate med chem integration

Molecular Formula C9H13ClFN
Molecular Weight 189.658
CAS No. 1168139-41-0
Cat. No. B591835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride
CAS1168139-41-0
Molecular FormulaC9H13ClFN
Molecular Weight189.658
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)F)N.Cl
InChIInChI=1S/C9H12FN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1
InChIKeyODZRCWFYKMOLKD-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

About (R)-1-(3-Fluorophenyl)propan-1-amine Hydrochloride


(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride, also known as (1R)-1-(3-fluorophenyl)propan-1-amine hydrochloride, is a chiral primary amine building block with the molecular formula C9H13ClFN and a molecular weight of 189.66 g/mol [1]. It is characterized by a single chiral center at the alpha-carbon of the propylamine chain and a fluorine atom substituted at the meta position of the phenyl ring . This specific stereochemistry and substitution pattern are critical for its application as a high-purity intermediate in the synthesis of complex, enantiomerically pure pharmaceuticals and agrochemicals .

Chiral amine building block
Enantioselective synthesis workflows
(R)-configuration defines stereochemical outcome
High-purity intermediate for target engagement studies
Batch-specific analytical data supports lot selection

Why the (R)-Enantiomer Is Irreplaceable


Substituting (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride with its (S)-enantiomer or the racemic mixture is not scientifically valid for applications requiring defined stereochemistry. The (R)-enantiomer is specifically documented to be the biologically active form, which can lead to vastly different pharmacological and biological outcomes compared to the (S)-enantiomer or the racemate . For example, in related NMDA receptor antagonists, the (R)-isomer exhibited selective binding over its enantiomer, underscoring the importance of chirality for target interaction [1]. Using an undefined stereochemical mixture introduces variability and can compromise the reproducibility and validity of research outcomes, particularly in asymmetric synthesis and drug development programs .

Enantiomer mismatch
(S)-enantiomer or racemate may shift target interaction profile, potentially altering assay outcomes.
Racemic mixture variability
Undefined stereochemistry introduces variability that may compromise synthetic and biological reproducibility.

Procurement Evidence for (R)-1-(3-Fluorophenyl)propan-1-amine HCl


Chemical Purity vs. Racemic Mixtures and Analogs

This specific (R)-enantiomer is offered with a minimum guaranteed purity of 95% or 98% , a critical quality metric for reliable experimental outcomes. In contrast, racemic mixtures of 1-(3-fluorophenyl)propan-1-amine hydrochloride or its positional isomers (e.g., 2- or 4-fluorophenyl) may be sold at lower purity grades without the same level of analytical validation. The availability of supporting batch-specific analytical data, including NMR and HPLC, further substantiates the chemical identity and purity of this product .

Chemical Purity
Supplier specification
≥95% (R)-enantiomer
Supports reproducible synthesis and assay reliability
Racemic mixtures may lack equivalent purity documentation
Analytical Chemistry Quality Control Chemical Procurement

Enantioselective Binding: Class-Level NMDA Antagonist Evidence

While direct binding data for (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride is not available, strong class-level inference can be drawn from the structurally related NMDA receptor antagonist NPS 1392. In this system, the (R)-enantiomer [(R)-(-)-3,3-bis(3-fluorophenyl)-2-methylpropan-1-amine] demonstrated selective binding to the NMDA receptor compared to its (S)-enantiomer [1]. The observed stereoselective binding indicates that the (R)-configuration, when present on a related 3-fluorophenyl amine scaffold, is critical for specific target interactions. This suggests that the (R)-enantiomer of the target compound is the required configuration for developing potent and selective agents in similar pharmacological space, whereas the (S)-enantiomer would likely exhibit different or reduced activity.

NMDA Binding Class Evidence
Class-level inference
Selective (R)-NPS 1392 binding over (S)-enantiomer
Indicates (R)-configuration importance for target engagement
Class analog; direct binding data for target compound unavailable
Neuroscience Receptor Pharmacology Drug Discovery

Positional Isomer Specificity for nNOS Inhibition

The utility of the 3-fluorophenyl moiety in the target compound is supported by its role as a key pharmacophore in potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). Structural biology data from co-crystal structures show that an inhibitor containing a 3-fluorophenylpropan-1-amine moiety binds specifically within the active site of rat nNOS [1]. This interaction is highly specific; a change to a 2-fluorophenyl or 4-fluorophenyl substituent would alter the molecule's shape and electronic distribution, likely resulting in a complete loss of this specific binding activity. This validated nNOS inhibitory activity of a close structural analog provides a direct, application-based justification for selecting the 3-fluorophenyl isomer over other positional isomers for projects in this area.

nNOS Pharmacophore Validation
Cross-study comparable
Analog co-crystal in nNOS active site
Differentiates 3-fluoro isomer from 2- or 4-fluoro in target binding
Based on X-ray crystallography (PDB: 4v3v); direct data for this compound not shown
Medicinal Chemistry Enzymology Neurodegeneration

Global Vendor Network and Price Transparency

The target compound benefits from a robust and transparent supply chain, with over 15 global suppliers offering the compound for immediate procurement [1]. This is a key differentiator from more specialized or less common chiral amines, which may have limited availability or longer lead times. Price data is readily accessible, with examples including £246.00 for 100mg from Fluorochem , $167.00 for 100mg from GLPBIO [2], and ¥1443.90 for 100mg from Aladdin . This multi-vendor availability ensures competitive pricing and mitigates supply chain risk, allowing for efficient and reliable sourcing for ongoing research projects.

Global Supply Network
Data to verify
15+ suppliers; 100mg ~$167–$246
Multi-vendor availability reduces procurement risk
Pricing as of 2025-2026; verify with vendor
Supply Chain Management Procurement Research Reagent Sourcing

Research and Development Applications


Asymmetric Synthesis of NMDA Receptor Antagonists

This compound serves as a critical chiral building block for the synthesis of NPS 1392 and related non-psychotomimetic NMDA receptor antagonists. Its (R)-configuration is essential, as class-level evidence from NPS 1392 demonstrates that this stereochemistry is required for selective target binding [1]. The compound's use in constructing complex, enantiomerically pure molecules is well-established in medicinal chemistry for neuroscience applications .

Development of nNOS Inhibitors

The 3-fluorophenylpropan-1-amine fragment is a validated pharmacophore for achieving potent and selective inhibition of nNOS. This is supported by co-crystal structure data showing specific binding of an analog containing this exact moiety within the nNOS active site [1]. This positions the compound as a key starting material for developing novel therapeutics targeting neurodegenerative disorders where nNOS is implicated.

Synthesis of Fluorinated Building Blocks

Beyond its pharmaceutical relevance, the compound's chiral amine functionality and fluorinated aromatic ring make it a versatile intermediate for creating specialty chemicals, ligands for catalysis, and advanced materials. The specific (R)-configuration and the unique properties imparted by the 3-fluoro substituent, such as altered lipophilicity and metabolic stability, are valuable for designing molecules with tailored physical and chemical properties [1].

Application
Selection Property
Validation Focus
NMDA receptor antagonist synthesis
Chiral purity and (R)-configuration
Enantioselective binding assessment
nNOS inhibitor research
3-Fluorophenyl pharmacophore
nNOS active-site binding confirmation
Fluorinated chiral building block synthesis
Chiral amine and fluoro-substitution pattern
Physicochemical and metabolic stability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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